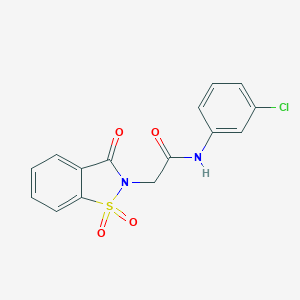
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide, also known as DBIBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DBIBB is a synthetic compound that belongs to the benzisothiazolone family and has been shown to exhibit various biological activities.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide' involves a series of reactions starting from commercially available starting materials.
Starting Materials
2-fluorobenzene, acryloyl chloride, sodium hydride, 2-aminothiophenol, phosphorus pentoxide, acetic anhydride, propanoic acid
Reaction
Step 1: Nitration of 2-fluorobenzene with nitric acid to obtain 2-fluoronitrobenzene., Step 2: Reduction of 2-fluoronitrobenzene with sodium hydride to obtain 2-fluoroaniline., Step 3: Acylation of 2-fluoroaniline with acryloyl chloride to obtain N-(2-fluorophenyl)acrylamide., Step 4: Cyclization of N-(2-fluorophenyl)acrylamide with 2-aminothiophenol in the presence of phosphorus pentoxide to obtain 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)prop-2-enamide., Step 5: Reduction of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)prop-2-enamide with sodium borohydride to obtain 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide.
作用机制
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. HDAC inhibitors, such as 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide, block the activity of HDACs, leading to an increase in histone acetylation and the activation of gene expression. The activation of gene expression by HDAC inhibitors has been shown to have anti-cancer and anti-inflammatory effects.
生化和生理效应
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been shown to exhibit various biochemical and physiological effects. In particular, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been found to induce cell cycle arrest and apoptosis in cancer cells. 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus.
实验室实验的优点和局限性
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been shown to exhibit potent biological activity at relatively low concentrations, making it a useful tool for studying the role of HDACs in gene expression and disease. However, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide also has some limitations. It has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in some experiments. Additionally, the exact mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide is not fully understood, which can make it difficult to interpret some experimental results.
未来方向
There are several future directions for the study of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide. One direction is to investigate the potential therapeutic applications of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the development of more potent and selective HDAC inhibitors, including 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide derivatives, could lead to the discovery of new drugs for the treatment of various diseases. Finally, the elucidation of the exact mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide could provide insights into the regulation of gene expression and the development of new therapies.
科学研究应用
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In particular, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
属性
IUPAC Name |
N-(2-fluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-12-6-2-3-7-13(12)18-15(20)9-10-19-16(21)11-5-1-4-8-14(11)24(19,22)23/h1-8H,9-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOADYONRZDYYJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide](/img/structure/B479563.png)
![methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate](/img/structure/B479567.png)
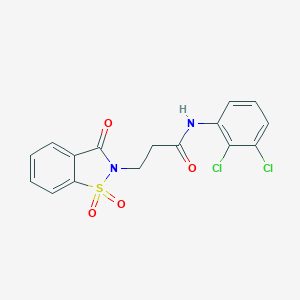
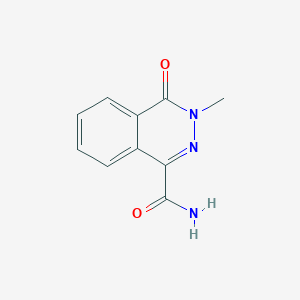

![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)
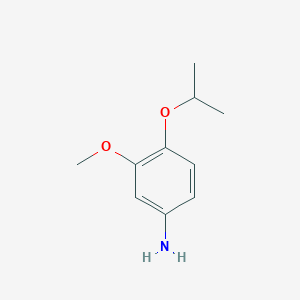
![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
![1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol](/img/structure/B479695.png)
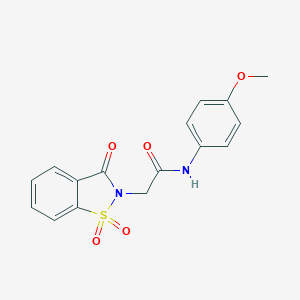
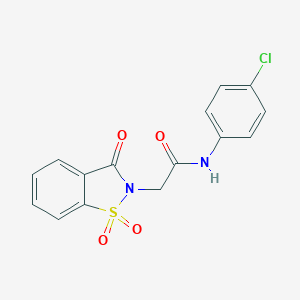
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
